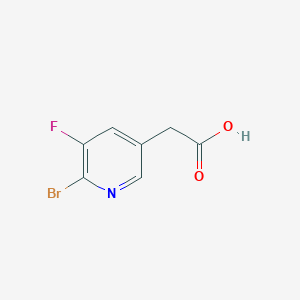
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative with a bromo substituent at the 6-position and a carboxylic acid group at the 3-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 6-bromo-5-fluoropyridin-3-ylboronic acid with an appropriate halide in the presence of a palladium catalyst and a base. The reaction conditions typically include a solvent such as toluene or water, and the temperature is maintained at around 80-100°C.
Direct Halogenation: Bromination of 5-fluoropyridin-3-ylacetic acid can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to selectively introduce the bromo substituent at the 6-position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The bromo substituent at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used, with reactions typically conducted in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) are commonly employed reagents for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used, with reactions often carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Amides and Esters: Resulting from the oxidation of the carboxylic acid group.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Pyridines: Resulting from nucleophilic substitution at the bromo position.
Scientific Research Applications
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It has potential therapeutic applications, including the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid: Similar structure but with a different position of the fluorine atom.
2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid: Similar structure but with a different position of the bromine atom.
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid: Similar structure but with a different position of the bromine and fluorine atoms.
Uniqueness: 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid is unique due to its specific arrangement of halogen substituents, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
2-(6-bromo-5-fluoropyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-7-5(9)1-4(3-10-7)2-6(11)12/h1,3H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBJLXBSNOLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
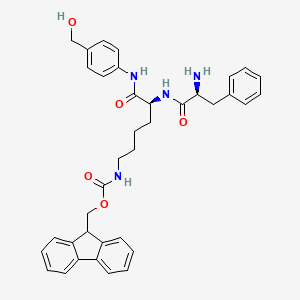
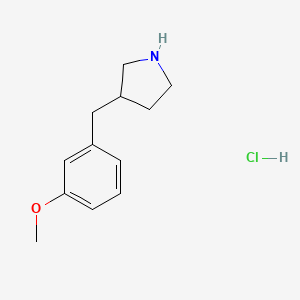
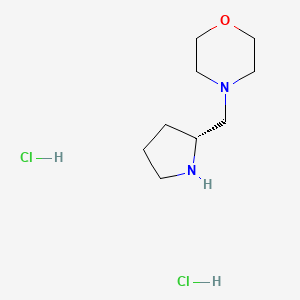
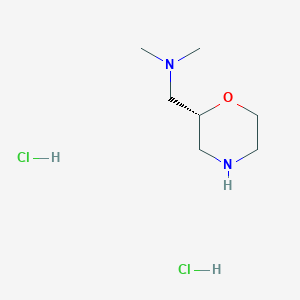
![1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl](/img/structure/B8064555.png)
![4-[[(2S)-pyrrolidin-2-yl]methyl]morpholine;dihydrochloride](/img/structure/B8064560.png)
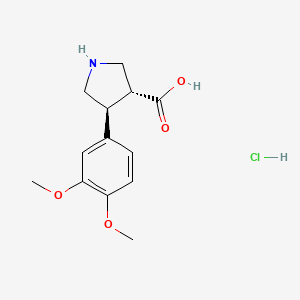
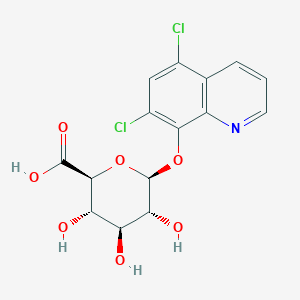
![4-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064590.png)
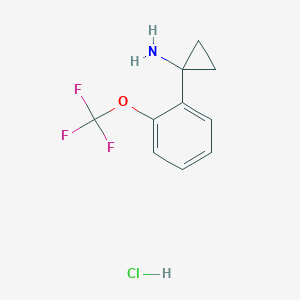
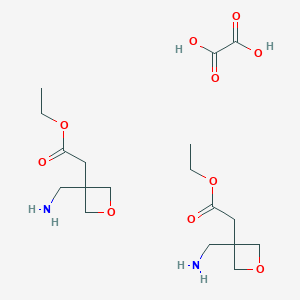
![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B8064607.png)
![1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8064616.png)
![6-Bromo-5-fluoro-benzo[b]thiophene](/img/structure/B8064617.png)
